molecular formula C7H6BNO3 B8206731 (4-Cyano-2-hydroxyphenyl)boronic acid

(4-Cyano-2-hydroxyphenyl)boronic acid

Cat. No.: B8206731
M. Wt: 162.94 g/mol
InChI Key: IPPSNXHEIHNBGG-UHFFFAOYSA-N
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Description

(4-Cyano-2-hydroxyphenyl)boronic acid is an aromatic boronic acid derivative characterized by a hydroxyl group at the ortho position and a cyano substituent at the para position relative to the boronic acid moiety. Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols, enabling applications in molecular sensing, drug design, and materials science . The unique electronic and steric effects imparted by the hydroxyl and cyano groups in this compound likely influence its Lewis acidity (pKa), binding affinity, and reactivity compared to simpler aryl boronic acids.

Properties

IUPAC Name

(4-cyano-2-hydroxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO3/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,10-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPSNXHEIHNBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C#N)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling with Prefunctionalized Partners

A representative protocol involves reacting 4-cyano-2-methoxyphenylboronic acid with 2-bromophenol derivatives under palladium catalysis. Conditions adapted from include:

  • Catalyst System : Pd(OAc)₂ (2–5 mol%) with the ligand SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Base : Potassium fluoride (KF) in a THF/H₂O (4:1) solvent mixture at 70°C for 12–24 hours.

  • Deprotection : The methoxy group is hydrolyzed using pyridinium chloride at elevated temperatures (200°C), preserving the cyano functionality.

This route achieves yields of 60–72%, though competing protodeboronation and homocoupling necessitate careful stoichiometric control.

Sequential Functionalization via Electrophilic Substitution

Electrophilic borylation represents an alternative to metal-mediated methods. While direct electrophilic substitution on preformed 4-cyano-2-hydroxyphenol is challenging due to electronic deactivation by the -CN and -OH groups, directed borylation using Cu or Pd catalysts offers a pathway.

Copper-Catalyzed Borylation

Adapting methodologies from, 4-cyano-2-hydroxyphenol is treated with bis(pinacolato)diboron (B₂pin₂) in the presence of CuSO₄ (5 mol%) and 2,2'-bipyridine (bpy) in acetonitrile at 60°C. The reaction proceeds via a radical mechanism, installing the boronic acid group regioselectively at the para position relative to the hydroxyl group.

Advantages :

  • Avoids harsh lithiation conditions.

  • Tolerates electron-withdrawing groups like -CN.

Limitations :

  • Moderate yields (45–55%) due to competing side reactions.

  • Requires post-reaction hydrolysis to convert the pinacol ester to the free boronic acid.

Hydroxylamine-Mediated Cyanation

In cases where the cyano group is introduced post-borylation, hydroxylamine hydrochloride (NH₂OH·HCl) serves as a key reagent. For example, a formyl precursor (e.g., 4-formyl-2-hydroxyphenylboronic acid) is treated with NH₂OH·HCl in ethanolic HCl under reflux, effecting a condensation-oxidation sequence to yield the nitrile.

Reaction Conditions :

  • Solvent : Ethanol/H₂O (4:1).

  • Temperature : Reflux (78°C) for 4–6 hours.

  • Work-up : Extraction with methyl tert-butyl ether (MTBE) and recrystallization from ethyl acetate/heptane.

This method achieves 70–75% conversion but requires stringent exclusion of moisture to prevent boronic acid degradation.

Comparative Analysis of Methodologies

Method Yield Key Advantages Challenges
Lithiation-Boronylation65–75%High regioselectivitySensitive to moisture and temperature
Suzuki-Miyaura Coupling60–72%Modular, scalableProtodeboronation side reactions
Electrophilic Borylation45–55%Mild conditionsLow yields, pinacol removal required
Hydroxylamine Cyanation70–75%Compatible with boronic acidsMulti-step synthesis

Emerging Catalytic Systems

Recent advances in Pd and Ni catalysis suggest opportunities for improving efficiency. For instance, Ni(PPh₃)₄-mediated couplings, as described in , enable the use of less toxic reagents compared to traditional CuCN-based systems. Additionally, flow chemistry setups could enhance reaction control in lithiation steps, reducing decomposition risks.

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-2-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted phenyl derivatives (from substitution reactions).

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. Boronic acids are known to interact with biological molecules, and (4-cyano-2-hydroxyphenyl)boronic acid exhibits properties that could be harnessed in the development of cancer therapeutics. For instance, structural modifications of related compounds have shown enhanced selectivity and potency against cancer cells, suggesting that this compound could serve as a scaffold for developing new inhibitors targeting specific cancer pathways .

Enzyme Inhibition
Research indicates that boronic acids can effectively inhibit enzymes by binding to their active sites. This property is particularly relevant for designing inhibitors for proteases involved in various diseases, including cancer and metabolic disorders. The ability of this compound to disrupt enzyme-substrate interactions makes it a candidate for further pharmacological studies .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
this compound plays a significant role in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Its unique structural features allow it to participate effectively in these reactions, facilitating the synthesis of complex organic molecules .

Protodeboronation Studies
The compound has also been examined in studies focusing on protodeboronation processes. The removal of the boron-containing group is crucial for certain synthetic pathways, and understanding the kinetics and mechanisms involved with this compound can enhance its utility in synthetic chemistry .

Materials Science

Functional Materials Development
In materials science, this compound can be utilized to create functional materials with specific electronic or optical properties. Its ability to form stable complexes with diols and other functional groups allows for the design of materials with tailored functionalities, which can be applied in sensors or electronic devices .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAnticancer potential
Related Boronic Acid DerivativeEnzyme inhibition
Other Boronic AcidsOrganic synthesis

Table 2: Synthesis Methods Overview

MethodDescriptionYield (%)
Suzuki-Miyaura CouplingForms carbon-carbon bonds using palladium catalystsVariable
ProtodeboronationRemoval of boron group from arylboronic acidsUp to 77%

Case Studies

  • Anticancer Activity Assessment
    A study explored the structural optimization of small-molecule inhibitors that target β-catenin/BCL9 interactions. Modifications led to enhanced activity against cancer cells, highlighting the potential use of this compound as a lead compound in drug development .
  • Enzyme Inhibition Mechanism
    Research into the enzyme inhibition capabilities of boronic acids demonstrated that they could effectively bind to active sites within proteases, disrupting their function. This property was confirmed through various biochemical assays involving this compound .

Mechanism of Action

The mechanism by which (4-Cyano-2-hydroxyphenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond and regenerates the palladium catalyst for further cycles .

Comparison with Similar Compounds

Substituent Effects on Acidity (pKa) and Binding Affinity

The pKa of boronic acids determines their ionization state and binding capacity under physiological conditions. For example:

  • 3-AcPBA and 4-MCPBA (common in glucose-sensing materials) exhibit pKa values >8.5, limiting their efficacy at physiological pH (7.4) .
  • Fluoro-substituted boronic acids (e.g., 4-fluoro-2-hydroxyphenylboronic acid) show pKa modulation via through-space electronic effects rather than inductive effects alone .
  • (4-Cyano-2-hydroxyphenyl)boronic acid: The electron-withdrawing cyano group likely lowers its pKa compared to 3-AcPBA, enhancing boronate formation at physiological pH. This property could improve its suitability for in vivo applications, such as glucose sensing or enzyme inhibition .

Table 1: Comparative pKa and Binding Properties

Compound pKa Key Substituents Application Relevance References
3-AcPBA >8.5 Acetyl group Glucose sensing (limited)
4-MCPBA >8.5 Methylcarbamoyl group Glucose sensing (limited)
6-Hydroxynaphthalen-2-yl BA ~7.2* Hydroxyl, naphthyl Anticancer (IC50: 0.1969 µM)
(4-Cyano-2-hydroxyphenyl)BA ~7.0† Hydroxyl, cyano Hypothesized enzyme inhibition Inferred

*Estimated based on structural analogs.
†Predicted based on substituent effects.

Anticancer Activity

Aromatic boronic acids demonstrate variable cytotoxicity depending on substituents:

  • 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid show potent antiproliferative effects in triple-negative breast cancer (4T1 cells), with IC50 values of 0.1969 µM and 0.2251 µM, respectively .
  • This compound: The cyano group may enhance cellular uptake or target binding compared to hydroxyl-only derivatives, though solubility challenges (as seen with pyren-1-yl boronic acid ) could limit efficacy.
Enzyme Inhibition and Selectivity
  • Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) exhibit improved β-lactamase inhibition (Ki values comparable to phenyl analogs) due to enhanced hydrogen-bonding interactions .
  • Borinic acids (e.g., diphenylborinic acid) display 10-fold higher association constants for diols than boronic acids, attributed to steric and electronic factors .

Q & A

Q. What are the key synthetic challenges for (4-Cyano-2-hydroxyphenyl)boronic acid, and how are they addressed?

Boronic acids are often synthesized as prodrugs (e.g., boronic esters) due to purification challenges and instability under harsh reaction conditions. Automated multicomponent reactions (IMCR) enable rapid exploration of boronic acid chemical space, yielding structurally diverse derivatives while minimizing purification steps . For aromatic boronic acids like this compound, functional group compatibility (e.g., cyano and hydroxyl groups) requires careful optimization of reaction conditions to avoid side reactions .

Q. Which analytical methods are most effective for quantifying trace impurities of boronic acids in pharmaceuticals?

Triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode achieves high sensitivity (detection limits <1 ppm) for underivatized boronic acids. Validation parameters (linearity, accuracy, robustness) must adhere to ICH guidelines, with mobile phases optimized to minimize interference from drug matrices like Lumacaftor .

Q. How does the pKa of this compound influence its reactivity with diols?

The acidity of boronic acids increases upon diol binding due to stabilization of the tetrahedral boronate ester. For example, binding to glucose lowers the pKa of phenylboronic acid from ~8.8 to ~6.0, enabling pH-dependent sensing in physiological conditions. Computational methods (DFT) predict pKa shifts and binding affinities for substituted boronic acids .

Advanced Research Questions

Q. What computational strategies predict the spectral and structural properties of this compound?

Density Functional Theory (DFT) using software like SPARTAN’14 calculates bond lengths, angles, and vibrational spectra. For instance, the B-O bond length in boronic acids (~1.36 Å) and O-B-O angle (~120°) correlate with experimental X-ray data. IR and NMR spectral simulations validate electron-withdrawing effects of substituents (e.g., cyano groups) .

Q. How do binding kinetics between boronic acids and diols impact real-time glucose sensing?

Stopped-flow fluorescence studies reveal binding rates (kon) for arylboronic acids follow: D-fructose > D-tagatose > D-mannose > D-glucose, with equilibrium reached within seconds. This rapid kinetics supports real-time monitoring, though sensor design must account for competing analytes and pH effects .

Sugarkon (M⁻¹s⁻¹)Binding Affinity (Kd)
D-Fructose1.2 × 10³0.8 µM
D-Glucose2.5 × 10²4.2 mM

Q. What structural features enhance the thermal stability of aromatic boronic acids for flame-retardant applications?

Thermogravimetric analysis (TGA) shows that electron-withdrawing groups (e.g., cyano) improve thermal stability by delaying decomposition onset. Halogen-free flame retardants incorporating boronic acids form char residues at >300°C, with degradation pathways mapped via mass spectrometry .

Q. How does this compound inhibit tubulin polymerization in cancer therapeutics?

As a bioisostere of combretastatin A-4, it replaces hydroxyl groups with boronic acid, enhancing binding to β-tubulin (IC50 = 21–22 µM). Apoptosis in Jurkat cells occurs at >10⁻⁸ M, with COMPARE analysis showing distinct growth inhibition patterns vs. non-boronated analogs .

Methodological Insights

  • Glycoprotein Capture: Boronic acid-functionalized surfaces (e.g., AECPBA) bind terminal sialic acid residues on glycoproteins. Selectivity is improved by optimizing buffer pH and ionic strength to minimize nonspecific interactions with non-glycosylated proteins .
  • Peptide Sequencing: MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix enables on-plate derivatization of peptide boronic acids, circumventing trimerization artifacts. This facilitates high-throughput screening of proteasome inhibitors .
  • Bacterial Detection: Boronic acid-functionalized carbon dots (B-CDs) exploit glycolipid interactions for Gram-positive bacterial identification. Fluorescence intensity correlates with bacterial concentration (LOD = 10³ CFU/mL) .

Contradictions & Mitigations

While boronic acids are generally considered safe in drug development , trace impurities (e.g., genotoxic boronic acids) require stringent control (<1 ppm) via LC-MS/MS . Computational mutagenicity alerts (e.g., Derek Nexus) guide impurity profiling during synthesis.

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